N-(1,3-benzodioxol-5-yl)-2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamide
Description
N-(1,3-Benzodioxol-5-yl)-2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a fused triazolo[4,3-a][1,3,5]triazine core, substituted with ethylamino groups at positions 5 and 7, and a benzodioxolyl moiety linked via a sulfanylacetamide bridge. This compound’s design integrates multiple pharmacophoric elements: the benzodioxole group (associated with metabolic stability and receptor binding), the triazolo-triazine heterocycle (implicated in kinase inhibition and nucleic acid interactions), and the sulfanylacetamide linker (enhancing solubility and bioavailability).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]acetamide | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O3S/c1-3-18-14-21-15(19-4-2)25-16(22-14)23-24-17(25)29-8-13(26)20-10-5-6-11-12(7-10)28-9-27-11/h5-7H,3-4,8-9H2,1-2H3,(H,20,26)(H2,18,19,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQOSNSYRDXYMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the benzodioxole ring and the triazolo-triazinyl group. The synthetic route may involve:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Formation of Triazolo-triazinyl Group: This involves the reaction of appropriate amines with triazine derivatives under controlled conditions.
Coupling Reactions: The final step involves coupling the benzodioxole and triazolo-triazinyl intermediates using suitable coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(1,3-benzodioxol-5-yl)-2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamide exhibit promising anticancer properties. Studies have shown that triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Case Study : A study on related triazole compounds demonstrated a significant reduction in tumor growth in xenograft models of breast cancer. The mechanism involved the inhibition of specific kinases that are crucial for cancer cell survival and proliferation.
Neuroprotective Effects
The compound's structural motifs suggest potential neuroprotective effects. Research into similar benzodioxole derivatives has highlighted their ability to modulate neurotransmitter systems and protect neurons from oxidative stress.
Case Study : In vitro studies have shown that benzodioxole derivatives can enhance neurogenesis and reduce neuroinflammation in models of neurodegenerative diseases such as Alzheimer's disease.
Pesticidal Properties
The presence of the triazole moiety in the compound suggests potential applications as a pesticide or fungicide. Triazoles are commonly used in agriculture for their effectiveness against a range of fungal pathogens.
Research Findings : A comparative study indicated that compounds with similar structures exhibited high efficacy against fungal pathogens affecting crops like wheat and rice. The application of these compounds resulted in reduced disease incidence and improved crop yield.
Polymer Development
The compound's unique chemical structure can be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of sulfur and nitrogen heterocycles can lead to materials with improved thermal stability and mechanical strength.
Research Findings : Experimental results showed that polymers synthesized using triazole-based monomers exhibited superior resistance to heat and chemicals compared to traditional polymers.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Anti-Exudative Activity
Triazole-based sulfanylacetamides (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) demonstrate 60–80% anti-exudative efficacy at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The target compound’s benzodioxole and ethylamino groups may enhance anti-inflammatory potency by modulating COX-2 selectivity or reducing oxidative degradation.
Antimicrobial and Anticancer Potential
Analogous oxadiazole derivatives (e.g., indol-3-ylmethyl-substituted compounds) exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and IC₅₀ of 10–25 µM in breast cancer cell lines . The triazolo-triazine core in the target compound could similarly disrupt nucleic acid synthesis or protein-protein interactions.
Spectroscopic and Computational Data
NMR studies of triazole/oxadiazole analogs reveal that substituent-induced chemical shift changes (e.g., in regions corresponding to aromatic protons or heterocyclic carbons) correlate with bioactivity . For the target compound, chemical shifts in the benzodioxolyl protons (δ 6.8–7.1 ppm) and triazolo-triazine carbons (δ 150–160 ppm) would be critical for confirming structural integrity .
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including cytotoxicity and potential therapeutic applications.
Chemical Structure and Properties
The compound features a central amide group and incorporates a 1,3-benzodioxole moiety known for its links to various biological activities. The presence of the triazole and sulfanyl groups suggests that this compound may exhibit unique reactivity and biological properties.
Cytotoxicity
Research indicates that compounds with similar structural motifs often exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxic Effects : Compounds containing the 1,3-benzodioxole structure have been linked to anticancer activity. In studies involving related compounds, IC50 values (the concentration required to inhibit cell growth by 50%) have shown promising results:
The proposed mechanisms of action for compounds in this class include:
- Inhibition of Kinase Activity : Some derivatives have been shown to inhibit key kinases involved in cellular signaling pathways. For example, certain triazole derivatives inhibited ERK1/2 pathways, leading to reduced proliferation in cancer cells .
- Induction of Apoptosis : Studies have reported that compounds induce apoptosis through the activation of caspases. This suggests that this compound may similarly activate these pathways .
Case Studies and Research Findings
A review of related literature reveals several studies focusing on compounds with structural similarities:
Q & A
Q. What are the key steps in synthesizing this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. For example:
- Triazole core formation : Reacting amidines with phosphoramidic dichlorides in 1,4-dioxane under reflux with triethylamine (TEA) to form triazolo-triazine scaffolds .
- Sulfanyl-acetamide coupling : Reacting 4-amino-triazole-5-thiol derivatives (e.g., VIII or XIV) with chloroacetamide intermediates in dimethylformamide (DMF) at 60°C for 1–3 hours .
- Purification : Column chromatography with gradients like ethyl acetate/light petroleum (e.g., 3:7) . Structural characterization relies on ¹H/¹³C/³¹P NMR, IR spectroscopy, and elemental analysis to confirm regiochemistry and purity .
Q. How is the sulfanyl (-S-) group introduced into the structure, and what role does it play?
The sulfanyl group is introduced via nucleophilic substitution. For instance:
- Thiol activation : Triazole-5-thiols (e.g., VIII) are deprotonated using TEA, enabling reaction with chloroacetamide to form the C-S bond .
- Role in reactivity : The sulfanyl group acts as a leaving group in further functionalization (e.g., alkylation) and may enhance solubility or binding in biological targets .
Advanced Research Questions
Q. What strategies optimize the synthesis yield of the triazolo[4,3-a][1,3,5]triazine core?
- Solvent selection : Refluxing in 1,4-dioxane or ethanol improves reaction efficiency compared to polar aprotic solvents .
- Temperature control : Maintaining 60–80°C prevents side reactions (e.g., over-alkylation) .
- Design of Experiments (DoE) : Statistical modeling can identify critical parameters (e.g., molar ratios, reaction time) to maximize yield .
Q. How do structural modifications (e.g., ethylamino substituents) impact biological activity?
- Ethylamino groups : These substituents enhance lipophilicity, potentially improving membrane permeability. Similar compounds with bis(ethylamino) groups show antiproliferative activity by targeting kinase pathways .
- Data contradictions : Minor changes in substituent position (e.g., 5- vs. 7-ethylamino) may drastically alter potency due to steric hindrance or hydrogen bonding .
Q. What analytical methods resolve contradictions in reaction outcomes (e.g., unexpected by-products)?
- TLC monitoring : Early detection of by-products (e.g., over-acylated derivatives) allows adjustment of stoichiometry or reaction time .
- High-resolution mass spectrometry (HRMS) : Differentiates isomers with identical elemental composition but distinct fragmentation patterns .
Q. How can flow chemistry improve scalability and reproducibility?
- Continuous-flow systems : Enable precise control of residence time and temperature, reducing side reactions (e.g., hydrolysis of chloroacetamide intermediates) .
- In-line analytics : Real-time UV/Vis monitoring ensures consistent product quality during large-scale synthesis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
